molecular formula C19H14N2O3 B5764342 N-(3-nitrophenyl)-4-biphenylcarboxamide

N-(3-nitrophenyl)-4-biphenylcarboxamide

Cat. No.: B5764342
M. Wt: 318.3 g/mol
InChI Key: UNGVGOSZFLIKHH-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-biphenylcarboxamide is an organic compound that belongs to the class of amides It consists of a biphenyl core with a carboxamide group attached to one phenyl ring and a nitrophenyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 3-nitroaniline with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-4-biphenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Major Products Formed

    Reduction: 3-aminophenyl-4-biphenylcarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitrosonium derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-4-biphenylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-biphenylcarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-4-biphenylcarboxamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-4-biphenylcarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(3-nitrophenyl)-4-biphenylcarboxamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. The presence of both the nitro and carboxamide groups provides a versatile platform for further functionalization and derivatization .

Properties

IUPAC Name

N-(3-nitrophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(20-17-7-4-8-18(13-17)21(23)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGVGOSZFLIKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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